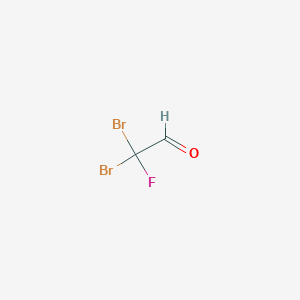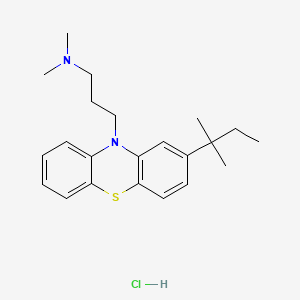
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with a dimethylaminopropyl group and a dimethylpropyl group, making it a unique entity in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The introduction of the dimethylaminopropyl group and the dimethylpropyl group is achieved through substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazines.
Applications De Recherche Scientifique
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets:
Receptor Binding: The compound binds to dopamine receptors, inhibiting dopamine activity, which is crucial for its antipsychotic effects.
Pathways Involved: It affects neurotransmitter pathways, particularly those involving dopamine and serotonin, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic with a similar mechanism of action.
Uniqueness
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazines. Its structure allows for specific receptor interactions, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
63834-05-9 |
|---|---|
Formule moléculaire |
C22H31ClN2S |
Poids moléculaire |
391.0 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[2-(2-methylbutan-2-yl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2S.ClH/c1-6-22(2,3)17-12-13-21-19(16-17)24(15-9-14-23(4)5)18-10-7-8-11-20(18)25-21;/h7-8,10-13,16H,6,9,14-15H2,1-5H3;1H |
Clé InChI |
KDQYKOUUVSPPPI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


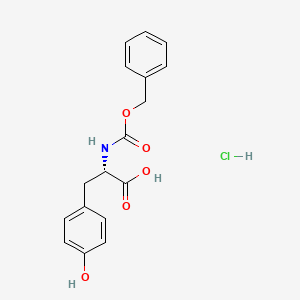
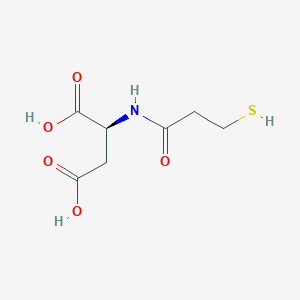
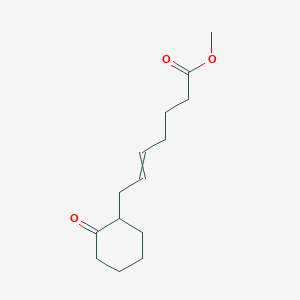
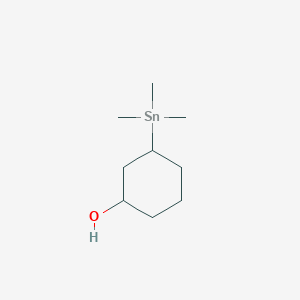

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

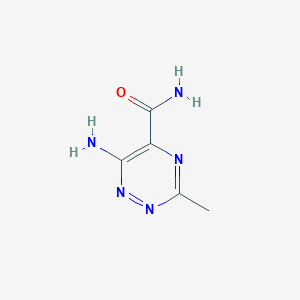


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
